molecular formula C19H16F3N5O5 B11491157 4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid

4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid

Cat. No.: B11491157
M. Wt: 451.4 g/mol
InChI Key: BFFNYEWFUMGJON-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethylphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling reactions: The final steps involve coupling the tetrazole and trifluoromethylphenyl intermediates with the dimethoxybenzoic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium catalysts.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

4,5-Dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the pathway’s activity.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4,5-Dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid can be compared with other similar compounds, such as:

    4,5-Dimethoxy-2-(trifluoromethyl)benzoic acid: Lacks the tetrazole ring and acetylamino group, making it less complex.

    2-Amino-4,5-dimethoxybenzoic acid: Contains an amino group instead of the tetrazole and trifluoromethylphenyl groups.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Features hydroxyl groups instead of the tetrazole and trifluoromethylphenyl groups.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16F3N5O5

Molecular Weight

451.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[[2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H16F3N5O5/c1-31-14-7-12(18(29)30)13(8-15(14)32-2)23-16(28)9-27-25-17(24-26-27)10-3-5-11(6-4-10)19(20,21)22/h3-8H,9H2,1-2H3,(H,23,28)(H,29,30)

InChI Key

BFFNYEWFUMGJON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

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